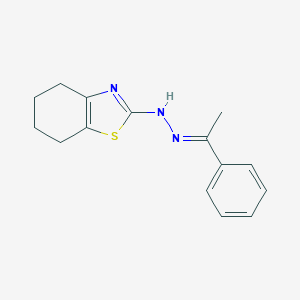![molecular formula C23H14N4S B398354 12,13-diphenyl-14-thia-8,10,11,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,12,15-heptaene](/img/structure/B398354.png)
12,13-diphenyl-14-thia-8,10,11,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,12,15-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique fusion of thiazole, triazine, and indole rings, which endows it with diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another approach includes the reaction of 3-(3-butenylthio) and 3-prenylthio-5H[1,2,4]thiazino[5,6-b]indoles with bromine and iodine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole involves interaction with various molecular targets and pathways. The thiazole ring is known for its ability to undergo electrophilic and nucleophilic substitutions, which can modulate biological activity. The indole moiety is crucial for binding to specific receptors and enzymes, influencing cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
[1,3]Thiazino[3’,2’2,3][1,2,4]triazino[5,6-b]indolium halides: These compounds share a similar core structure but differ in their substituents and halide components.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds exhibit similar biological activities but have different structural frameworks.
Uniqueness
2,3-Diphenyl[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[6,5-b]indole is unique due to its specific fusion of thiazole, triazine, and indole rings, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C23H14N4S |
|---|---|
Peso molecular |
378.5g/mol |
Nombre IUPAC |
12,13-diphenyl-14-thia-8,10,11,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,12,15-heptaene |
InChI |
InChI=1S/C23H14N4S/c1-3-9-15(10-4-1)20-21(16-11-5-2-6-12-16)28-23-25-19-17-13-7-8-14-18(17)24-22(19)26-27(20)23/h1-14H |
Clave InChI |
FBVNRGZQEFJEAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC3=NC4=C5C=CC=CC5=NC4=NN23)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC3=NC4=C5C=CC=CC5=NC4=NN23)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(4-Methoxybenzyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B398271.png)













